molecular formula C14H16F3NO2 B12301970 Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Cat. No.: B12301970
M. Wt: 287.28 g/mol
InChI Key: LKRKXHQYCFPYBM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a trifluoromethylphenyl substituent at the 4-position and an ethyl ester group at the 3-position of the pyrrolidine ring. This structure combines the conformational rigidity of the pyrrolidine ring with the electron-withdrawing properties of the trifluoromethyl group, which can influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

ethyl 4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H16F3NO2/c1-2-20-13(19)11-8-18-7-10(11)9-5-3-4-6-12(9)14(15,16)17/h3-6,10-11,18H,2,7-8H2,1H3

InChI Key

LKRKXHQYCFPYBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . The trifluoromethyl group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations:
  • Yield and Complexity : The title compound (21% yield) exhibits a lower synthetic efficiency compared to simpler analogs like compound 211 (72%) and more complex derivatives like 10d (93.4%). This suggests that steric hindrance from the trifluoromethylphenyl group or reaction pathway limitations may impede synthesis .
  • Structural Diversity: Derivatives with extended functional groups (e.g., thiazole, urea in 10d) show higher molecular weights (~550 vs.
  • Fluorination Effects : The difluoro analog (8 ) and pyridine-based compound (7 ) highlight how fluorination patterns and heterocyclic cores influence physicochemical properties like lipophilicity (XLogP3 = 2.9 for 7 ) and stability .

Spectroscopic and Analytical Data

  • ESI-MS : The title compound ([M+1] = 328.2) aligns with its molecular formula, while compound 211 ([M-1] = 249.9) confirms deprotonation under analytical conditions .
  • ¹H NMR: For compound 211, diagnostic peaks include aromatic protons (δ 7.27–7.34 ppm) and methyl groups (δ 2.12 ppm), providing insights into electronic environments absent in the title compound’s data .

Biological Activity

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and potential bioactivity. The molecular formula is C14H16F3NO2C_{14}H_{16}F_3NO_2, with a molecular weight of approximately 287.28 g/mol. The trifluoromethyl group significantly influences the compound's physicochemical properties, facilitating better membrane permeability and interaction with biological targets.

Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activities. The presence of the trifluoromethyl group is hypothesized to enhance these interactions through electronic effects, which may lead to increased metabolic stability and improved pharmacological profiles .

Potential Therapeutic Effects:

  • Anti-inflammatory Activity: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects: The compound has also shown promise in pain relief applications, although further research is required to confirm these effects.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 4-phenylpyrrolidine-3-carboxylateLacks trifluoromethyl groupDifferent physicochemical properties
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylateContains chlorine instead of trifluoromethylVarying lipophilicity
Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylateContains methyl groupDifferent steric effects compared to trifluoromethyl

The trifluoromethyl group's presence in this compound imparts distinctive properties such as enhanced bioactivity and metabolic stability compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds containing the trifluoromethyl group. For instance, a study highlighted that the inclusion of a -CF₃ group significantly increased the potency of certain compounds against biological targets, including enzymes involved in neurotransmission and inflammation pathways .

In another study focusing on antibacterial activity, compounds similar in structure demonstrated significant inhibition against various bacterial strains, suggesting that this compound could also possess antimicrobial properties .

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